

Application Notes and Protocols for V-161 in Microbial Resistance Studies

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	V-161	
Cat. No.:	B1615583	Get Quote

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Introduction

Vancomycin-resistant Enterococcus faecium (VRE) poses a significant threat in clinical settings, causing severe hospital-acquired infections such as endocarditis and sepsis.[1][2][3] The emergence of multidrug-resistant strains necessitates the development of novel antimicrobial agents. **V-161** is a novel small molecule inhibitor identified through the screening of over 70,000 compounds that shows significant promise in combating VRE.[1][4][5] This document provides detailed application notes and protocols for the use of **V-161** in microbial resistance studies, based on the foundational research conducted by Professor Takeshi Murata and his team at Chiba University, Japan.[1][3]

V-161 selectively targets the Na+-transporting V-type ATPase (Na+-V-ATPase) in VRE.[1][3][4] This enzyme is crucial for bacterial survival, particularly in the alkaline conditions of the human gut, by actively pumping sodium ions out of the cell.[1][4][5] Notably, this enzyme is absent in many beneficial gut bacteria, such as lactobacilli, and differs from its human homologue, making it an ideal target for selective antimicrobial therapy.[1][4]

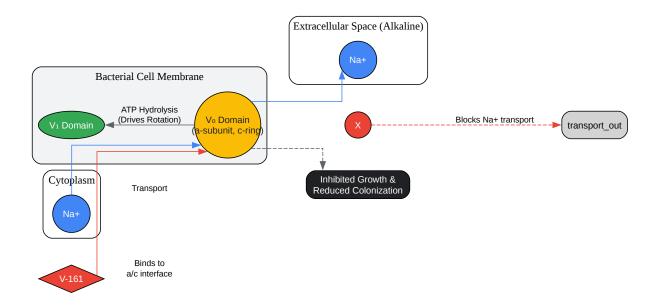
These notes provide an overview of **V-161**'s mechanism of action, protocols for key experiments to evaluate its efficacy, and data presentation guidelines for consistent and comparable results.



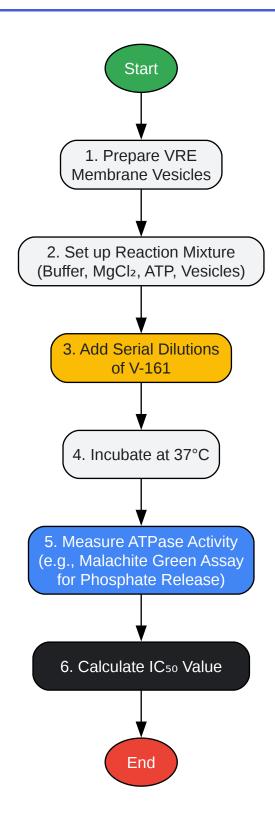
Mechanism of Action: Targeting the Na+-V-ATPase

V-161 functions by directly inhibiting the Na+-V-ATPase of VRE. Structural biology studies have revealed that **V-161** binds to the interface of the c-ring and the a-subunit of the enzyme's membrane-embedded V₀ domain.[1][5][6] This binding action physically obstructs the rotation of the c-ring, which is essential for Na+ translocation across the bacterial membrane. By halting this ion transport, **V-161** disrupts the bacterium's ability to regulate its intracellular pH and sodium concentration, leading to inhibited growth and reduced colonization, especially under alkaline stress conditions.[1][5]









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- To cite this document: BenchChem. [Application Notes and Protocols for V-161 in Microbial Resistance Studies]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1615583#v-161-application-in-microbial-resistance-studies]

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